Atrazine-ring-UL-14C

Environmental fate Soil metabolism Mineralization kinetics

Atrazine-ring-UL-14C (CAS 102029-43-6) is a uniformly carbon-14-labeled isotopologue of the chlorinated s-triazine herbicide atrazine, in which the three carbon atoms of the 1,3,5-triazine ring are replaced by 14C. Supplied by Sigma Chemical Co.

Molecular Formula C8H14ClN5
Molecular Weight 221.66 g/mol
CAS No. 102029-43-6
Cat. No. B034962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtrazine-ring-UL-14C
CAS102029-43-6
Molecular FormulaC8H14ClN5
Molecular Weight221.66 g/mol
Structural Identifiers
SMILESCCNC1=NC(=NC(=N1)Cl)NC(C)C
InChIInChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+2,7+2,8+2
InChIKeyMXWJVTOOROXGIU-NTDPGYSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atrazine-Ring-UL-14C (CAS 102029-43-6): Radiolabeled s-Triazine Herbicide for Quantitative Environmental Fate and Metabolic Tracing


Atrazine-ring-UL-14C (CAS 102029-43-6) is a uniformly carbon-14-labeled isotopologue of the chlorinated s-triazine herbicide atrazine, in which the three carbon atoms of the 1,3,5-triazine ring are replaced by 14C . Supplied by Sigma Chemical Co. (now Merck/Sigma-Aldrich) with a stated specific activity of 15.1 mCi/mmol and radiochemical purity of 98.1% , this compound is designated exclusively for research use and serves as a tracer for quantifying the environmental fate, metabolic transformation, and complete mineralization of atrazine via liquid scintillation counting and radio-chromatographic detection [1]. Its IUPAC name is 6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-14C3)-1,3,5-triazine-2,4-diamine, and the Sigma-Aldrich product number is 297127 .

Why Atrazine-Ring-UL-14C Cannot Be Replaced by Side-Chain-Labeled or Unlabeled Atrazine in Tracer Studies


Radiolabeled atrazine is not a commodity interchangeable by label position. The choice between ring-UL-14C and side-chain-labeled (e.g., ethyl-14C) atrazine determines which metabolic pathways can be quantitatively tracked. In noninoculated agricultural soil, only 2.4% of ring-labeled atrazine was mineralized to 14CO2 after 5 weeks, compared with 11% N-dealkylation of chain-labeled atrazine — a ~4.6-fold difference that reflects fundamentally different biochemical endpoints [1]. Furthermore, the 14C-most-probable-number technique revealed that (U-14C-ring)-atrazine supports degrader populations of only 130–1,630 cells g⁻¹ soil, whereas (14C-ethyl)-atrazine enumerates 4,670–31,930 cells g⁻¹ — up to a ~245-fold difference reflecting the metabolic stringency of ring-carbon utilization [2]. Substituting one labeled form for another thus reports on a different microbial guild, a different biochemical step, and a different regulatory endpoint. Unlabeled atrazine, regardless of purity, precludes mass balance entirely because non-extractable bound residues — which can account for 39–43% of applied radioactivity [3] — remain analytically invisible without the 14C tracer.

Quantitative Differential Evidence for Atrazine-Ring-UL-14C Against Closest Analogs and Alternatives


Ring-UL-14C vs. Chain-Labeled Atrazine: 4.6-Fold Differential in Apparent Mineralization Rate After 5 Weeks in Noninoculated Soil

In a direct comparative soil microcosm study using the same agricultural soil and incubation conditions, [U-ring-14C]atrazine mineralization to 14CO2 reached only 2.4% after 5 weeks in noninoculated soil, whereas 14C-chain-labeled (ethyl) atrazine underwent N-dealkylation amounting to 11% over the identical period [1]. This ~4.6-fold difference demonstrates that the ring-UL-14C label reports specifically on triazine ring cleavage — the definitive and rate-limiting detoxification step — while side-chain labels conflate N-dealkylation with genuine mineralization, overstating degradation by nearly fivefold.

Environmental fate Soil metabolism Mineralization kinetics

14C-MPN Microbial Enumeration: Ring-UL-14C Detects Up to 245-Fold Fewer Degraders Than Ethyl-14C Atrazine, Providing Stringent Biodegradation Assessment

Using the 14C-most-probable-number (14C-MPN) technique with paired substrates in identical soil samples, (U-14C-ring)-atrazine supported significantly smaller degrader populations (130–1,630 cells g⁻¹ soil in C-limited mineral media) compared with (14C-ethyl)-atrazine (4,670–31,930 cells g⁻¹) [1]. This represents up to a ~245-fold differential, and the population size enumerated by the ethyl label was positively correlated (r² = 0.81) with mineralization of (14C-ethyl)-atrazine, confirming that the ethyl label detects a broader, less specialized microbial community than the ring label. In N-limited media, (U-14C-ring)-atrazine degrading populations ranged from 19 to 10,530 cells g⁻¹, indicating that nitrogen limitation can partially relieve the ring-carbon utilization bottleneck.

Microbial ecology Bioremediation Atrazine-degrading populations

Complete Environmental Mass Balance: Uniform Ring Label Enables 76–77.5% Total Radioactivity Recovery Including Bound Residues Invisible to Side-Chain Labels

In a grassed phytoremediation system using [U-ring-14C]atrazine applied at 25 mg/kg to soil in closed microcosms, total mass balance recoveries reached 76% in vegetated systems and 77.5% in unvegetated controls after 21 days [1]. Within this recovery, approximately 2% of the applied radioactivity was mineralized to 14CO2, less than 0.5% was taken up into plant tissue, and approximately 40% remained as soil-bound (non-extractable) residues [1]. The most prevalent extractable compound was the parent atrazine, with major metabolites DEA, DIA, DDA, and hydroxyatrazine all quantified from the same experiment. This comprehensive accounting of every ring-containing transformation product is uniquely enabled by the uniform ring label: a side-chain (ethyl-14C) label would lose track of any metabolite from which the ethyl group has been cleaved (DEA, DDA, hydroxyatrazine), creating a mass balance blind spot of unknown magnitude.

Phytoremediation Mass balance Soil-bound residues

Specific Activity and Purity Benchmarked Against In-Class s-Triazine Ring-UL-14C Radioligands: Simazine and Propazine

Atrazine-ring-UL-14C (Sigma Chemical Co.) is specified at 15.1 mCi/mmol specific activity and 98.1% radiochemical purity [1]. Among directly comparable s-triazine ring-UL-14C radioligands available from the same or related suppliers, simazine-ring-UL-14C (Sigma) provides marginally higher purity (99.0%) at a comparable specific activity (15.5 mCi/mmol), while propazine-ring-UL-14C (American Radiolabeled Chemicals) offers similar specific activity (15.0 mCi/mmol) but lower purity (96.6%) [1]. The atrazine congener thus occupies a balanced intermediate position: its specific activity is within 2.6% of simazine and 0.7% of propazine; its purity is 0.9 percentage points below simazine but 1.5 percentage points above propazine. Critically, substitution of simazine or propazine radioligands for atrazine introduces a molecular identity mismatch (simazine bears two ethyl groups; propazine bears two isopropyl groups), altering sorption behavior, microbial recognition, and regulatory relevance.

Radioligand specifications Procurement benchmarking s-Triazine comparators

Half-Life and Bound Residue Quantification: Ring-UL-14C Enables Detection of Non-Extractable Residues Accounting for 39–43% of Applied Radioactivity

In a comprehensive degradation study using [U-ring-14C]atrazine applied at 2.2 kg/ha (~5.6 μg/g) to Western Tennessee silt loam soil, the half-life based on extractable residues was approximately 21 days in laboratory microcosms and 14 days in surface field soil [1]. Critically, soil-bound (non-extractable) 14C residues increased throughout the incubation period, ultimately accounting for 39% and 43% of total applied radioactivity in two independent microcosm studies after 180 days [1]. In gamma-radiation-sterilized control microcosms, bound residues reached 48–49%, while 14CO2 evolution was less than 0.07%, confirming that the bound residue formation is primarily a physicochemical process. The metabolite concentration rank order in both laboratory and field studies was HYA > DEA > DIA > DAA, with the highest HYA concentration reaching approximately 0.5 μg/g soil [1]. Without the uniform ring label, the 39–43% bound residue fraction would be entirely invisible to conventional GC/MS or HPLC-UV analysis of solvent extracts, resulting in a gross overestimation of atrazine half-life and an underestimation of total environmental loading.

Persistence assessment Bound residues Half-life determination

Ring vs. Side-Chain Mineralization Parity Under Optimized Biodegradation: 83% Ring-14C vs. 93% Ethyl-14C Converted to 14CO2 by Rhodococcus sp. Consortium

Under optimized biodegradation conditions using a Rhodococcus sp. NI86/21 consortium in atrazine-perfused soil, 83% of the [U-ring-14C]atrazine ring carbons were mineralized to 14CO2, compared with 93% of [ethyl-14C]atrazine side-chain carbons mineralized over the same incubation period [1]. The near-parity between ring and side-chain mineralization rates (83% vs. 93%, a 10 percentage-point gap) under these adapted conditions confirms that the ring-UL-14C label accurately reports the rate-limiting ring-cleavage step. The major metabolites quantified from ring-labeled atrazine were deisopropylatrazine (containing 69% of the radiolabel) and deethylatrazine (accounting for 25% of the parent radiolabel), with hydroxyatrazine detected in small amounts after 72 h [1]. This study also demonstrated that Agrobacterium radiobacter J14a mineralized 94% of 50 μg/mL [14C-U-ring]atrazine in 72 h in nitrogen-free medium, while the same strain mineralized [ethyl-14C]atrazine and incorporated approximately 30% of the 14C into cellular biomass — a fate invisible without the complementary ring label [2].

Biodegradation Rhodococcus Ring cleavage kinetics

Evidence-Backed Application Scenarios for Atrazine-Ring-UL-14C in Environmental Fate, Biodegradation, and Metabolic Research


Regulatory Environmental Fate Studies: Complete Mass Balance and Bound Residue Characterization Under OECD TG 307

For aerobic and anaerobic soil transformation studies submitted to regulatory agencies, atrazine-ring-UL-14C is uniquely capable of delivering the mass balance closure (76–77.5% total recovery demonstrated by Henderson et al. [1]) and bound residue quantification (~40% of applied radioactivity [1]) required for registration data packages. The uniform ring label ensures that every transformation product retaining the s-triazine ring remains detectable, including the critical metabolites DEA, DIA, DDA, and hydroxyatrazine, all of which were simultaneously profiled in a single experiment [1]. The half-life of 14–21 days determined from extractable residues in microcosm and field studies [2] provides the realistic persistence values needed for groundwater vulnerability modeling, in contrast to the inflated half-lives obtained from non-radiolabeled studies that miss the bound residue fraction entirely.

Bioremediation Efficacy Testing: Quantifying Complete Ring Mineralization by Atrazine-Degrading Microbial Consortia

For evaluating bioaugmentation and biostimulation strategies targeting atrazine-contaminated soil and groundwater, atrazine-ring-UL-14C provides the definitive endpoint: 14CO2 evolution from ring carbon mineralization. The Rhodococcus sp. NI86/21 consortium achieved 83% ring carbon mineralization under optimized conditions [1], while Agrobacterium radiobacter J14a mineralized 94% of [14C-U-ring]atrazine in 72 hours [2]. The 14C-MPN enumeration technique using ring-UL-14C further enables quantification of the specific degrader subpopulation capable of ring cleavage (130–1,630 cells g⁻¹ in C-limited media [3]), distinguishing true detoxifiers from organisms performing only side-chain dealkylation — a distinction critical for predicting field-scale bioremediation performance.

Phytoremediation and Plant Metabolism Studies: Tracing Atrazine Uptake, Translocation, and Metabolite Formation in Vegetation

In phytoremediation research using prairie grasses, atrazine-ring-UL-14C enabled simultaneous quantification of plant uptake (<0.5% of applied radioactivity), leaf tissue accumulation of atrazine and metabolites (DEA, DIA, DDA, hydroxyatrazine), and root tissue metabolite profiles, with hydroxyatrazine identified as the most prevalent compound in both leaf and root tissue [1]. The uniform ring label is essential in plant metabolism studies because plant detoxification pathways — including glutathione conjugation, hydroxylation, and dealkylation — can remove side-chain carbons while retaining the ring, making side-chain labels blind to late-stage ring-containing metabolites that may accumulate in edible crop tissues above regulatory tolerances [1].

Photodegradation and Advanced Oxidation Process Mechanism Elucidation

For investigating atrazine removal from water by UV/TiO2 photocatalysis, Fenton chemistry, or other advanced oxidation processes (AOPs), 14C ring-labeled atrazine solutions analyzed by HPLC with radioisotope detection enabled mechanistic pathway resolution in the presence of TiO2 and Na4W10O32 photocatalysts [1]. The uniform ring label ensures that all photodegradation intermediates retaining the triazine ring — including cyanuric acid, ammeline, and ammelide — are captured and quantified, providing the complete carbon mass balance needed to distinguish genuine mineralization to CO2 from partial oxidation to potentially toxic ring-containing intermediates.

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